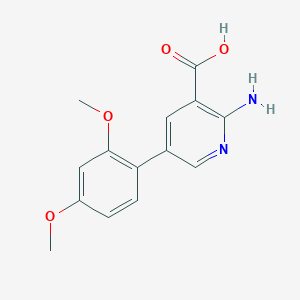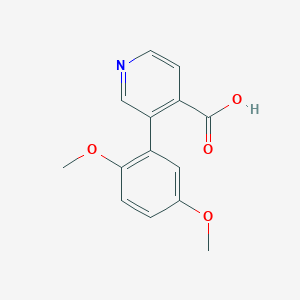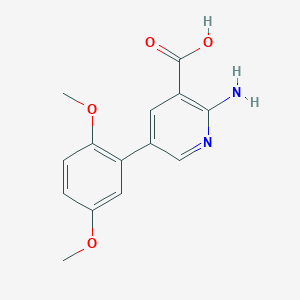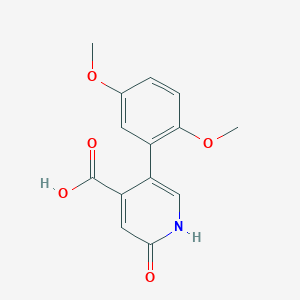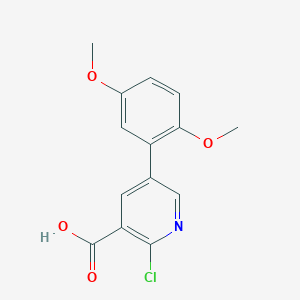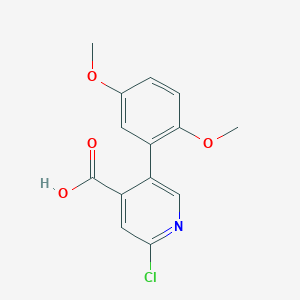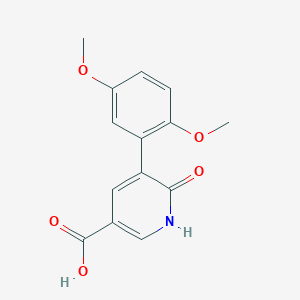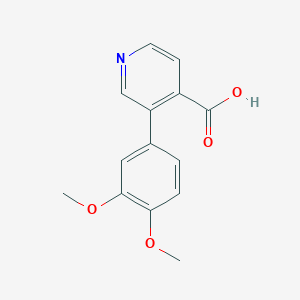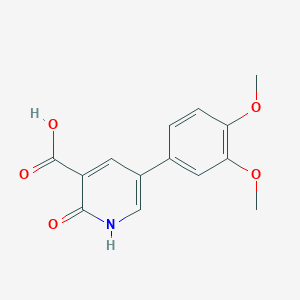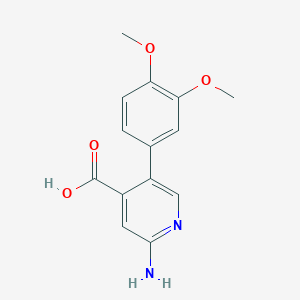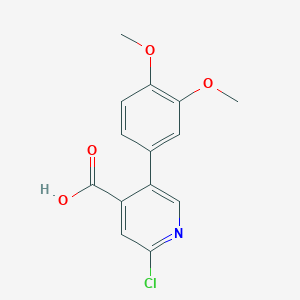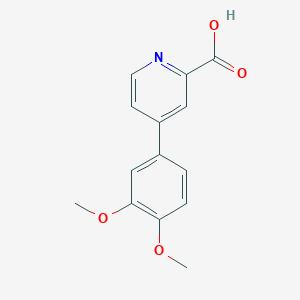
4-(3,4-Dimethoxyphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dimethoxyphenyl)picolinic acid, 95% (4-DMPPA) is a synthetic compound that is used in various scientific research applications. It is a white crystalline solid with a melting point of approximately 125°C. It is soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO). 4-DMPPA has been used in a variety of studies, including those related to the synthesis of organic compounds, the study of biochemical and physiological effects, and the investigation of the mechanism of action of drugs. In
科学的研究の応用
4-(3,4-Dimethoxyphenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of organic compounds, such as pyridines and pyrrolidines. It has also been used in the synthesis of novel compounds, such as chiral β-lactams and dihydropyridines. Additionally, 4-(3,4-Dimethoxyphenyl)picolinic acid, 95% has been used in the synthesis of compounds with anti-inflammatory, anti-cancer, and anti-microbial activities.
作用機序
The mechanism of action of 4-(3,4-Dimethoxyphenyl)picolinic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of fatty acids. In particular, it is thought to inhibit the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. Additionally, 4-(3,4-Dimethoxyphenyl)picolinic acid, 95% has been shown to inhibit the activity of other enzymes, such as lipoprotein lipase and fatty acid synthase.
Biochemical and Physiological Effects
4-(3,4-Dimethoxyphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. Additionally, it has been shown to reduce inflammation, reduce the production of cytokines, and reduce the production of reactive oxygen species. Furthermore, 4-(3,4-Dimethoxyphenyl)picolinic acid, 95% has been shown to have anti-cancer and anti-tumor effects. It has also been shown to reduce the risk of cardiovascular disease and to improve lipid metabolism.
実験室実験の利点と制限
The use of 4-(3,4-Dimethoxyphenyl)picolinic acid, 95% in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 4-(3,4-Dimethoxyphenyl)picolinic acid, 95% is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound and can be stored for long periods of time. However, 4-(3,4-Dimethoxyphenyl)picolinic acid, 95% is not soluble in water, so it must be dissolved in an organic solvent such as ethanol or methanol. Additionally, 4-(3,4-Dimethoxyphenyl)picolinic acid, 95% is toxic and should be handled with care.
将来の方向性
There are a number of potential future directions for research involving 4-(3,4-Dimethoxyphenyl)picolinic acid, 95%. One potential direction is to investigate the effects of 4-(3,4-Dimethoxyphenyl)picolinic acid, 95% on other enzymes, such as those involved in the synthesis of lipids and other biomolecules. Additionally, further research could be done to investigate the effects of 4-(3,4-Dimethoxyphenyl)picolinic acid, 95% on other physiological processes, such as cell proliferation and apoptosis. Additionally, research could be done to investigate the potential therapeutic applications of 4-(3,4-Dimethoxyphenyl)picolinic acid, 95%, such as in the treatment of cancer and other diseases. Finally, research could be done to investigate the potential toxic effects of 4-(3,4-Dimethoxyphenyl)picolinic acid, 95%, as well as its potential interactions with other drugs.
合成法
4-(3,4-Dimethoxyphenyl)picolinic acid, 95% can be synthesized from 3,4-dimethoxyphenol and picolinic acid. The reaction is carried out in anhydrous acetonitrile at a temperature of 70-80°C for 3-4 hours. The product is then purified using column chromatography. The yield of the reaction is typically around 95%.
特性
IUPAC Name |
4-(3,4-dimethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-12-4-3-9(8-13(12)19-2)10-5-6-15-11(7-10)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHBDZMALMIWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


